4,5-dimethyl-2-[(E)-[(5-methylthiophen-2-yl)methylidene]amino]thiophene-3-carbonitrile

Catalog No.
S12168464
CAS No.
M.F
C13H12N2S2
M. Wt
260.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-dimethyl-2-[(E)-[(5-methylthiophen-2-yl)methyl...

Product Name

4,5-dimethyl-2-[(E)-[(5-methylthiophen-2-yl)methylidene]amino]thiophene-3-carbonitrile

IUPAC Name

4,5-dimethyl-2-[(5-methylthiophen-2-yl)methylideneamino]thiophene-3-carbonitrile

Molecular Formula

C13H12N2S2

Molecular Weight

260.4 g/mol

InChI

InChI=1S/C13H12N2S2/c1-8-4-5-11(16-8)7-15-13-12(6-14)9(2)10(3)17-13/h4-5,7H,1-3H3

InChI Key

SEOLGJRMTKUMRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C=NC2=C(C(=C(S2)C)C)C#N

4,5-dimethyl-2-[(E)-[(5-methylthiophen-2-yl)methylidene]amino]thiophene-3-carbonitrile is a complex organic compound characterized by its unique thiophene structure and multiple functional groups. This compound features a thiophene backbone with two methyl groups at the 4 and 5 positions, an amino group linked to a methylidene derivative of 5-methylthiophene at the 2 position, and a carbonitrile group at the 3 position. Its molecular formula is C14H14N2S2C_{14}H_{14}N_2S_2, and it has a molecular weight of approximately 270.4 g/mol.

Due to its functional groups:

  • Nucleophilic Addition: The carbonitrile group can undergo nucleophilic addition reactions, where nucleophiles attack the carbon atom of the cyano group.
  • Condensation Reactions: The amino group can engage in condensation reactions with aldehydes or ketones to form imines or related structures.
  • Electrophilic Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization of the aromatic system.

The synthesis of 4,5-dimethyl-2-[(E)-[(5-methylthiophen-2-yl)methylidene]amino]thiophene-3-carbonitrile typically involves several steps:

  • Formation of Thiophene Derivative: The initial step may involve synthesizing the thiophene core through cyclization reactions using appropriate precursors.
  • Methylation: Methyl groups are introduced at the 4 and 5 positions via methylating agents such as dimethyl sulfate or methyl iodide.
  • Amino Group Introduction: The amino group can be introduced through amination reactions using suitable amine sources.
  • Carbonitrile Formation: The carbonitrile group can be added through nucleophilic substitution or by reacting with cyanogen bromide.

This compound holds potential applications in various fields:

  • Pharmaceuticals: Due to its unique structure, it may serve as a lead compound for developing new drugs targeting specific diseases.
  • Material Science: Its electronic properties may be exploited in organic electronic devices or sensors.
  • Agricultural Chemistry: If biological activity is confirmed, it could be developed into agrochemicals for pest control.

Interaction studies involving this compound could focus on its binding affinity to biological targets such as enzymes or receptors. Techniques like surface plasmon resonance or isothermal titration calorimetry could be employed to assess these interactions quantitatively. Additionally, molecular docking studies could provide insights into the binding modes and affinities of this compound with various biological macromolecules.

Several compounds share structural similarities with 4,5-dimethyl-2-[(E)-[(5-methylthiophen-2-yl)methylidene]amino]thiophene-3-carbonitrile. Here are some notable examples:

Compound NameStructureUnique Features
5-MethylthiazoleStructureContains a thiazole ring; known for antimicrobial properties.
4-Amino-thiophenolStructureFeatures an amino group directly attached to a thiophenol; used in dye synthesis.
2-AminothiopheneStructureSimple amino derivative of thiophene; serves as a precursor for various derivatives.

The uniqueness of 4,5-dimethyl-2-[(E)-[(5-methylthiophen-2-yl)methylidene]amino]thiophene-3-carbonitrile lies in its specific arrangement of methyl groups and the combination of thiophene and carbonitrile functionalities, which may confer distinct chemical reactivity and biological activity compared to these similar compounds.

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Exact Mass

260.04419074 g/mol

Monoisotopic Mass

260.04419074 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

Explore Compound Types